![molecular formula C40H50FeP2 B12445173 bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron: is an organometallic compound that features iron as the central metal atom Organometallic compounds are characterized by the presence of a metal-carbon bond, and they play a crucial role in various chemical reactions and industrial processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron typically involves the coordination of iron with the ligands bis(3,5-dimethylphenyl)phosphane and (1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iron center. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods: Industrial production of such organometallic compounds may involve large-scale coordination reactions under controlled temperatures and pressures. The use of automated reactors and purification systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The iron center in the compound can undergo oxidation reactions, leading to the formation of iron(III) species.
Reduction: Reduction reactions can convert iron(III) back to iron(II), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Chemistry: The compound can be used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: In biological research, organometallic compounds are studied for their potential as enzyme mimics or as probes for studying metal-protein interactions.
Medicine: Some organometallic compounds have shown promise in medicinal chemistry, particularly in the development of metal-based drugs for cancer treatment.
Industry: In the industrial sector, these compounds are used in the production of polymers, fine chemicals, and pharmaceuticals.
作用机制
The mechanism by which bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron exerts its effects typically involves the coordination of the iron center with substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.
相似化合物的比较
Ferrocene: Another iron-based organometallic compound with a sandwich structure.
Iron carbonyls: Compounds like iron pentacarbonyl, which feature iron coordinated with carbon monoxide ligands.
Uniqueness: Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is unique due to its specific ligand environment, which can impart distinct reactivity and selectivity in catalytic processes.
属性
分子式 |
C40H50FeP2 |
|---|---|
分子量 |
648.6 g/mol |
IUPAC 名称 |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40P2.C5H10.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;/t29-,34?,35?;;/m0../s1 |
InChI 键 |
JJQTWWOBAPBIMT-INQISJBWSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
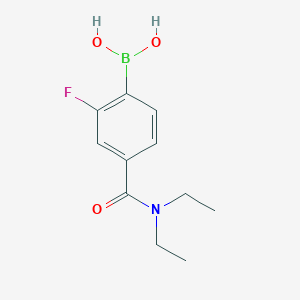
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)

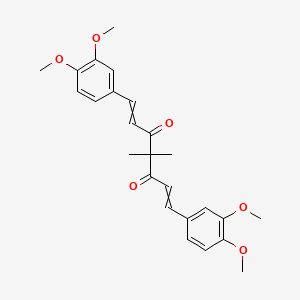

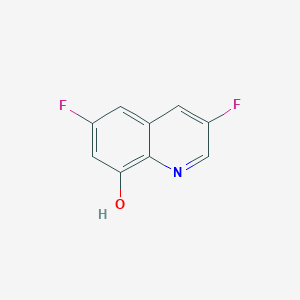
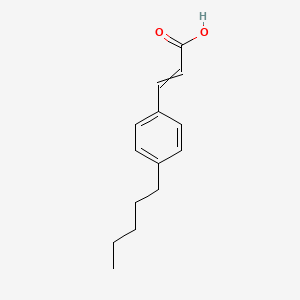
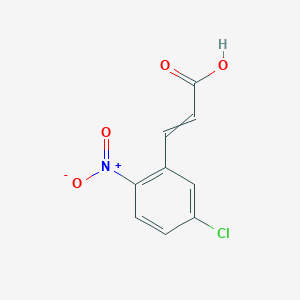
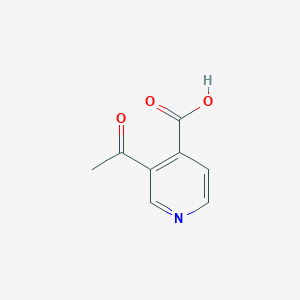
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)
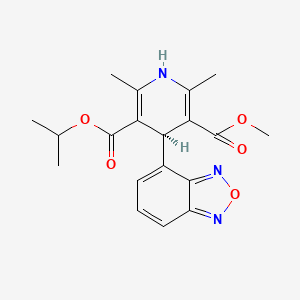
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)
